Cas no 98491-82-8 (5-ethoxypyridine-3-carboxylic acid)

5-エトキシピリジン-3-カルボン酸は、ピリジン骨格にエトキシ基とカルボキシル基が導入された有機化合物です。分子式C8H9NO3で表され、医薬品中間体や機能性材料の合成において重要な役割を果たします。特に、配向性の高い反応性を示すため、選択的修飾が可能であり、複雑な分子構築に有用です。カルボキシル基の存在により、アミド結合形成やエステル化など、多様な誘導体化が容易に行える点が特徴です。また、ピリジン環の電子特性とエトキシ基の立体効果が相まって、特異的な分子設計が可能となります。

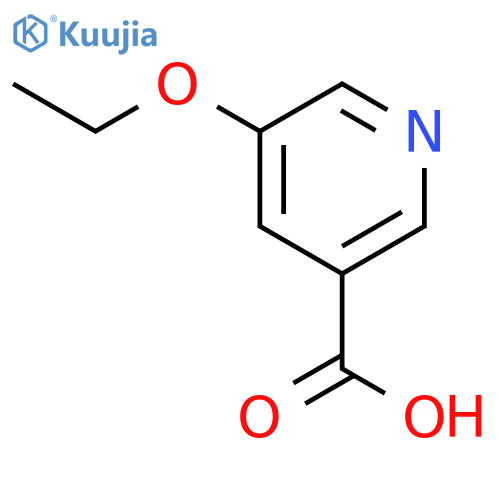

98491-82-8 structure

商品名:5-ethoxypyridine-3-carboxylic acid

5-ethoxypyridine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 5-Ethoxynicotinic acid

- 5-Ethoxy-nicotinsaeure

- CTK2B7260

- N-(4-cyano-2-phenyl-2H-pyrazol-3-yl)-formimidic acid ethyl ester

- 1-Phenyl-4-cyan-5-ethoxymethylen-amino-pyrazol

- 5-ethoxy-nicotinic acid

- Methanimidic acid, N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-, ethyl ester

- 5-Ethoxymethylenimino-1-phenyl-1H-pyrazol-4-carbonitril

- 5-ETHOXYPYRIDINE-3-CARBOXYLIC ACID

- 98491-82-8

- 5-Ethoxy-3-pyridinecarboxylic acid

- E91722

- CS-0195735

- MFCD18898180

- 3-Pyridinecarboxylic acid, 5-ethoxy-

- EN300-306346

- A1-02763

- KS-7373

- DB-427858

- SCHEMBL14260770

- YDA49182

- AKOS013165344

- 5-Ethoxynicotinicacid

- 5-ethoxypyridine-3-carboxylic acid

-

- MDL: MFCD18898180

- インチ: InChI=1S/C8H9NO3/c1-2-12-7-3-6(8(10)11)4-9-5-7/h3-5H,2H2,1H3,(H,10,11)

- InChIKey: JJEJKRLJAGJNNF-UHFFFAOYSA-N

- ほほえんだ: CCOC1=CN=CC(=C1)C(=O)O

計算された属性

- せいみつぶんしりょう: 167.058243149g/mol

- どういたいしつりょう: 167.058243149g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 160

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 59.4Ų

5-ethoxypyridine-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1266405-1g |

5-Ethoxypyridine-3-carboxylic acid |

98491-82-8 | 98% | 1g |

¥2814.00 | 2024-04-23 | |

| Enamine | EN300-306346-2.5g |

5-ethoxypyridine-3-carboxylic acid |

98491-82-8 | 95% | 2.5g |

$1509.0 | 2023-02-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8410-5G |

5-ethoxypyridine-3-carboxylic acid |

98491-82-8 | 95% | 5g |

¥ 9,226.00 | 2023-03-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8410-250MG |

5-ethoxypyridine-3-carboxylic acid |

98491-82-8 | 95% | 250MG |

¥ 858.00 | 2023-04-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8410-100MG |

5-ethoxypyridine-3-carboxylic acid |

98491-82-8 | 95% | 100MG |

¥ 514.00 | 2023-04-12 | |

| Fluorochem | 091296-1g |

5-Ethoxypyridine-3-carboxylic acid |

98491-82-8 | 95% | 1g |

£305.00 | 2022-02-28 | |

| Enamine | EN300-306346-5.0g |

5-ethoxypyridine-3-carboxylic acid |

98491-82-8 | 95% | 5.0g |

$2235.0 | 2023-02-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1266405-100mg |

5-Ethoxypyridine-3-carboxylic acid |

98491-82-8 | 98% | 100mg |

¥841.00 | 2024-04-23 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1266405-500mg |

5-Ethoxypyridine-3-carboxylic acid |

98491-82-8 | 98% | 500mg |

¥1745.00 | 2024-04-23 | |

| Enamine | EN300-306346-0.25g |

5-ethoxypyridine-3-carboxylic acid |

98491-82-8 | 95% | 0.25g |

$383.0 | 2023-02-25 |

5-ethoxypyridine-3-carboxylic acid 関連文献

-

Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534

-

Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

98491-82-8 (5-ethoxypyridine-3-carboxylic acid) 関連製品

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:98491-82-8)5-ethoxypyridine-3-carboxylic acid

清らかである:99%/99%/99%

はかる:10g/5g/1g

価格 ($):1184.0/697.0/257.0